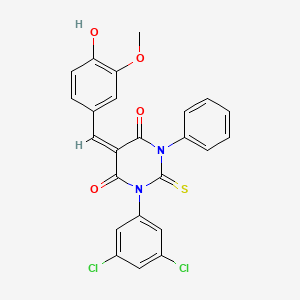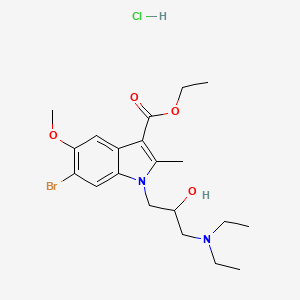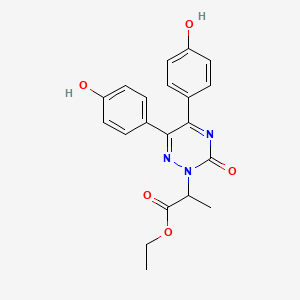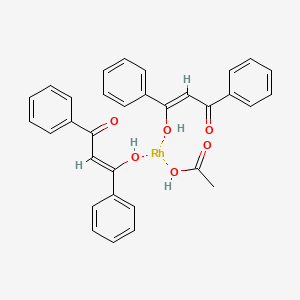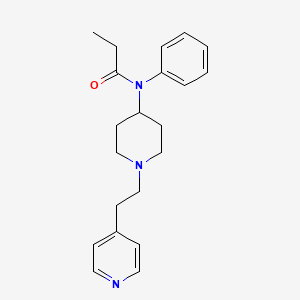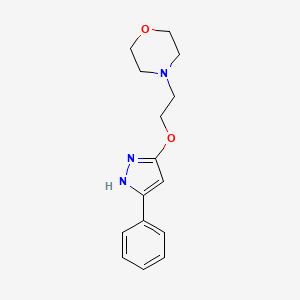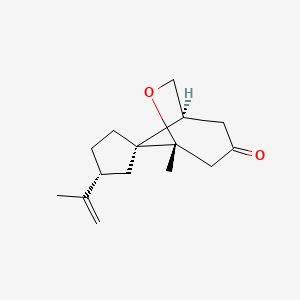
Cyclodehydroisolubimin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclodehydroisolubimin is typically synthesized through a series of organic reactions. The structure of this compound was initially derived from proton and carbon nuclear magnetic resonance (NMR) spectra . The synthetic route involves the preparation of a known synthetic intermediate, which is then converted into this compound through a series of chemical reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced in a laboratory setting through the aforementioned synthetic routes. Industrial production would likely involve scaling up these methods and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclodehydroisolubimin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Cyclodehydroisolubimin has several scientific research applications across various fields:
Chemistry: The compound’s unique tricyclic structure makes it a subject of interest in synthetic organic chemistry. Researchers study its reactivity and potential for creating new chemical entities.
Biology: this compound’s biological activity is of interest in plant pathology, particularly in understanding plant-pathogen interactions.
Industry: The compound’s potential use in industrial applications, such as the development of new materials or agrochemicals, is an area of ongoing research.
Mechanism of Action
The mechanism of action of Cyclodehydroisolubimin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may interfere with key metabolic pathways in pathogens .
Comparison with Similar Compounds
Cyclodehydroisolubimin can be compared with other tricyclic sesquiterpenes, such as:
Cycloisolubimin: Another tricyclic sesquiterpene with a similar structure but different functional groups.
Dehydroisolubimin: A related compound that lacks certain structural features present in this compound.
Uniqueness: this compound’s uniqueness lies in its specific tricyclic structure and the presence of distinct functional groups that confer unique chemical and biological properties
Properties
CAS No. |
72055-93-7 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,3'R,5R,8R)-5-methyl-3'-prop-1-en-2-ylspiro[6-oxabicyclo[3.2.1]octane-8,1'-cyclopentane]-3-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)11-4-5-15(7-11)12-6-13(16)8-14(15,3)17-9-12/h11-12H,1,4-9H2,2-3H3/t11-,12-,14-,15-/m1/s1 |
InChI Key |
YHIWYGHFGRMQMO-QHSBEEBCSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2(C1)[C@@H]3CC(=O)C[C@]2(OC3)C |
Canonical SMILES |
CC(=C)C1CCC2(C1)C3CC(=O)CC2(OC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
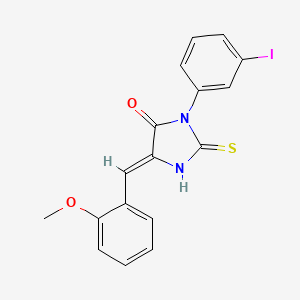
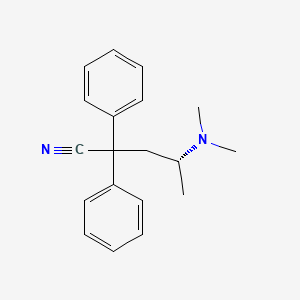

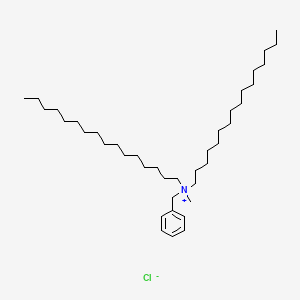
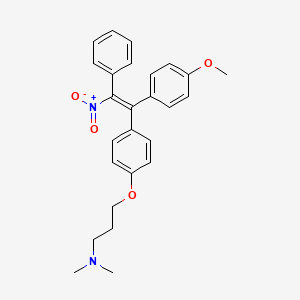
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)
